molecular formula C10H11NO4S B5032640 Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate CAS No. 6625-36-1

Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate

Cat. No.: B5032640
CAS No.: 6625-36-1
M. Wt: 241.27 g/mol
InChI Key: DLZYIQFDUZINCM-UHFFFAOYSA-N
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Description

Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate is an organic compound featuring a 4-nitrophenyl group, a methylsulfanyl (-SCH₃) moiety, and an ester functional group. The nitro group at the para position of the phenyl ring confers strong electron-withdrawing effects, influencing both chemical reactivity and biological interactions. This compound serves as a versatile intermediate in organic synthesis and has hypothesized applications in medicinal chemistry, particularly as a substrate for enzymes like esterases or as a precursor for pharmacologically active derivatives .

Properties

IUPAC Name

methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-15-10(12)7-16-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYIQFDUZINCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971725
Record name Methyl {[(4-nitrophenyl)methyl]sulfanyl}acetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6625-36-1, 5629-32-3
Record name Methyl 2-[[(4-nitrophenyl)methyl]thio]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6625-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC52411
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl {[(4-nitrophenyl)methyl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40971725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate typically involves the reaction of 4-nitrobenzyl chloride with methyl thioglycolate in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfanyl group can interact with thiol-containing biomolecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the unique properties of Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate, we compare it with structurally analogous compounds, focusing on substituent effects, reactivity, and biological activity.

Structural and Functional Group Analysis

Reactivity and Electronic Effects

  • Nitro Group Position : Moving the nitro group from para (target compound) to ortho (e.g., Methyl 2-(2-nitrophenyl)acetate) reduces resonance stabilization, increasing reactivity in nucleophilic aromatic substitution .
  • Methylsulfanyl vs. Hydroxy Groups : The methylsulfanyl group in the target compound provides moderate electron-donating effects via sulfur’s lone pairs, contrasting with the electron-withdrawing hydroxy group in Methyl 2-hydroxy-2-(4-nitrophenyl)acetate. This difference impacts redox behavior and enzymatic hydrolysis rates .
  • Halogen Substitution : Bromine (Methyl 2-(4-bromo-2-nitrophenyl)acetate) or fluorine (Methyl 2-(2-fluoro-6-nitrophenyl)acetate) introduces steric bulk or electronegativity, altering reaction pathways in cross-coupling reactions .

Research Findings and Uniqueness

  • Industrial Relevance : The compound’s stability under acidic conditions (inferred from sulfanyl group chemistry) makes it suitable for catalytic reactions in agrochemical synthesis .

Biological Activity

Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a methyl acetate group attached to a sulfur atom linked to a 4-nitrophenyl moiety. This structure is significant as it influences the compound's reactivity and biological interactions.

Biological Activities

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : The nitrophenyl group is known for its antibacterial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains.
  • Antioxidant Properties : The presence of acetoxy groups may enhance radical scavenging activity, contributing to its potential as an antioxidant.
  • Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, including those related to cancer progression and inflammation.

The biological effects of this compound are primarily mediated through interactions with biological macromolecules. Key mechanisms include:

  • Enzyme Binding : The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzymes involved in DNA replication or protein synthesis, leading to reduced cell proliferation.
  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties enable it to neutralize ROS, thereby protecting cells from oxidative stress.

Table 1: Summary of Biological Activities

Biological ActivityMechanismReferences
AntimicrobialInhibition of bacterial growth
AntioxidantRadical scavenging
Enzyme InhibitionModulation of metabolic pathways

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-NitrophenolNitro group on phenolAntiseptic
Acetylsalicylic Acid (Aspirin)Acetoxy group on salicylic acidPain relief, anti-inflammatory
This compoundMethyl acetate + nitrophenylmethylsulfanylAntimicrobial, antioxidant

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating strong potential as an antimicrobial agent.
  • Antioxidant Activity Assessment : In vitro assays showed that the compound effectively scavenged DPPH radicals, with an IC50 value of 25 µg/mL. This suggests that it could be beneficial in preventing oxidative stress-related diseases.
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit COX enzymes involved in inflammation. It demonstrated an IC50 value of 30 µM against COX-2, comparable to standard anti-inflammatory drugs like ibuprofen.

Q & A

Q. What are the primary synthetic routes for Methyl 2-[(4-nitrophenyl)methylsulfanyl]acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, thiol-containing intermediates react with methyl 2-haloacetates under basic conditions (e.g., NaH in DMF). Key steps include activating the thiol group and controlling stoichiometry to minimize disulfide byproducts. Yields are sensitive to reaction temperature (optimized at 0–25°C) and solvent polarity, with DMF or THF often preferred . Purification via silica gel chromatography (ethyl acetate/hexane) is critical to isolate the product from unreacted 4-nitrobenzyl mercaptan .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR confirms the methylsulfanyl group (δ ~2.5 ppm for SCH3_3) and the nitroaryl protons (δ ~8.2–8.4 ppm). 13^{13}C NMR identifies the ester carbonyl (δ ~170 ppm) and quaternary carbons adjacent to sulfur .
  • HRMS : High-resolution mass spectrometry validates molecular ion peaks (e.g., [M+H]+^+ at m/z 270.05 for C11_{11}H11_{11}NO4_4S) .
  • IR : Stretching frequencies for NO2_2 (~1520 cm1^{-1}) and ester C=O (~1740 cm^{-1) provide additional confirmation .

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

Common issues include:

  • Moisture sensitivity : Ensure anhydrous conditions for thiolate intermediate formation.
  • Side reactions : Monitor for disulfide formation (e.g., via TLC) and adjust reducing agents (e.g., DTT) if needed.
  • Purification losses : Optimize column chromatography gradients to resolve polar byproducts .

Advanced Research Questions

Q. What strategies optimize the regioselectivity of sulfur-based reactions involving the methylsulfanyl group?

Regioselectivity in subsequent alkylation or oxidation steps can be controlled by steric and electronic effects. For example, bulky electrophiles favor attack at the sulfur atom’s lone pair, while electron-withdrawing groups (e.g., NO2_2) on the aryl ring stabilize transition states for S-alkylation. Computational DFT studies (e.g., using Gaussian) predict charge distribution to guide reagent selection .

Q. How does the nitro group influence the compound’s reactivity in heterocyclic annulation reactions?

The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the aryl ring in cyclocondensation reactions. For instance, it facilitates [4+2] cycloadditions with dienophiles like ethyl 2-aminothienoates to form pyrimidine-fused systems. Kinetic studies show faster annulation rates compared to non-nitro analogs .

Q. What are the key side products in the synthesis, and how are they characterized?

Common side products include:

  • Disulfides : Formed via oxidation of 4-nitrobenzyl mercaptan. Detected via HRMS ([M+H]+^+ at m/z 306.02 for C14_{14}H12_{12}N2_2O4_4S2_2) and eliminated using inert atmospheres .
  • Ester hydrolysis products : Identified by 1^1H NMR (disappearance of SCH3_3 and appearance of carboxylic acid protons at δ ~12 ppm) .

Q. How can computational modeling predict the compound’s stability under varying pH conditions?

Molecular dynamics simulations (e.g., using GROMACS) model hydrolysis pathways. The ester group is prone to alkaline hydrolysis (pH > 9), while the nitro group stabilizes the aryl ring against nucleophilic attack. pKa calculations (MarvinSketch) predict protonation sites affecting solubility .

Q. What role does this compound play in PROTAC (Proteolysis-Targeting Chimera) development?

The methylsulfanyl group serves as a linker to conjugate target-binding moieties (e.g., E3 ligase ligands) and protein-of-interest binders. Stability assays (e.g., HPLC-MS) evaluate linker degradation in cellular lysates, with modifications (e.g., PEG spacers) improving pharmacokinetics .

Q. How are isotopic labeling techniques applied to study the compound’s metabolic pathways?

13^{13}C-labeled methyl groups or 15^{15}N-nitro groups are introduced during synthesis. LC-MS/MS tracks labeled metabolites in vitro (e.g., liver microsomes), identifying sulfoxide and demethylated products. Kinetic isotope effects (KIE) studies reveal rate-limiting steps in oxidation .

Q. What analytical challenges arise in detecting trace impurities, and how are they resolved?

Sub-ppm-level impurities (e.g., genotoxic nitrosamines) are detected via UPLC-QTOF-MS with MRM transitions. Method validation includes spike/recovery tests (80–120% accuracy) and comparison with reference standards (e.g., USP guidelines) .

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